Graphislactone A
Overview
Description
Graphislactone A is a secondary metabolite derived from a mycobiont found in the lichens of the genus Graphis. This compound exhibits significant antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Graphislactone A (GPA) is a secondary metabolite derived from a mycobiont found in the lichens of the genus Graphis . It exhibits antioxidant properties . The primary targets of GPA are the lipogenic pathways in hepatocytes and adipocytes .
Mode of Action
GPA interacts with its targets by inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . It effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .
Biochemical Pathways
RNA sequencing data revealed intriguing associations between GPA and the adipogenic pathways during adipocyte differentiation . By inhibiting lipogenesis, GPA affects the biochemical pathways involved in fat production and storage.
Result of Action
GPA has demonstrated antioxidant capacity on par with that of vitamin C in cultured hepatocytes . It also reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, GPA had a milder impact on liver inflammation while markedly attenuating hepatic steatosis .
Action Environment
Biochemical Analysis
Biochemical Properties
Graphislactone A has been shown to interact with various biomolecules in biochemical reactions. It demonstrated antioxidant capacity on a par with that of vitamin C in cultured hepatocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . It also effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . RNA sequencing data revealed intriguing associations between this compound and the adipogenic pathways during adipocyte differentiation .
Temporal Effects in Laboratory Settings
It has been shown to have a long-term effect on reducing hepatic steatosis .
Dosage Effects in Animal Models
In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, this compound had a milder impact on liver inflammation while markedly attenuating hepatic steatosis . This effect was confirmed in an animal model of early fatty liver disease without inflammation .
Metabolic Pathways
The metabolic pathways that this compound is involved in primarily relate to lipogenesis . It inhibits lipogenesis in cultured hepatocytes .
Transport and Distribution
Its ability to reduce lipid accumulation suggests it may interact with lipid transporters or binding proteins .
Subcellular Localization
Its demonstrated effects on lipid accumulation and lipogenesis suggest it may localize to areas of the cell involved in these processes .
Preparation Methods
Graphislactone A is primarily isolated from the culture of endophytic fungi such as Cephalosporium sp. IFB-E001. The extraction process involves culturing the fungus in a suitable medium, followed by solvent extraction and chromatographic purification
Chemical Reactions Analysis
Graphislactone A undergoes several types of chemical reactions, including:
Oxidation: It exhibits free radical-scavenging activity, indicating its involvement in oxidation-reduction reactions.
Common reagents used in these reactions include l,l-diphenyl-2-picrylhydrazyl (DPPH) for free radical-scavenging assays and hydrogen peroxide for oxidative stress studies . Major products formed from these reactions include reduced forms of reactive oxygen species and stabilized radical intermediates.
Scientific Research Applications
Graphislactone A has been extensively studied for its scientific research applications, including:
Comparison with Similar Compounds
Graphislactone A is part of a family of phenolic benzopyranones isolated from lichens of the genus Graphis . Similar compounds include:
Butylated hydroxytoluene (BHT): A synthetic antioxidant with similar free radical-scavenging properties.
Ascorbic acid (Vitamin C): A natural antioxidant with comparable efficacy in reducing oxidative stress.
This compound is unique due to its natural origin and specific biological activities, particularly its role in lipid metabolism and anti-inflammatory effects .
Biological Activity
Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite derived from the mycobiont of lichens in the genus Graphis. This compound has garnered attention for its diverse biological activities, particularly its potent antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
Antioxidant Activity
GPA exhibits significant antioxidant properties, which have been characterized through various in vitro assays. The compound's ability to scavenge free radicals is comparable to well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).
- Free Radical Scavenging : GPA has demonstrated strong scavenging activity against several free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals. In studies, GPA showed an EC50 value of 0.04 mg/mL in DPPH assays, indicating its effectiveness in reducing oxidative stress .
- Reduction of Reactive Oxygen Species (ROS) : In hepatocyte models, GPA significantly reduced H2O2-induced ROS production. Treatment with GPA at concentrations of 12.5 μM to 50 μM maintained cell viability above 80% while effectively scavenging ROS .
- Antioxidant Assays : Various assays have confirmed GPA's antioxidant potential:
Anti-inflammatory Activity
GPA also possesses anti-inflammatory properties that may contribute to its therapeutic potential in conditions like non-alcoholic fatty liver disease (NAFLD).
Inflammatory Response Modulation
- Cytokine Expression : GPA treatment resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage models. This suggests that GPA can modulate inflammatory pathways effectively .
- Lipid Metabolism Regulation : In studies involving adipocytes and hepatocytes, GPA reduced lipid accumulation and suppressed lipogenic gene expression, indicating its potential role in managing lipid metabolism disorders .
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Management of NAFLD : Research indicates that GPA can mitigate hepatic steatosis by inhibiting lipogenesis rather than promoting fat oxidation . This positions GPA as a candidate for further exploration in treating metabolic disorders.
- Antimicrobial Properties : Preliminary studies have suggested that GPA may possess antimicrobial activity against various pathogens, although more research is needed to fully characterize this aspect .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Properties
IUPAC Name |
4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUDZVEVLDBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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